(3-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amine
CAS No.:
Cat. No.: VC16399395
Molecular Formula: C13H16ClF2N3
Molecular Weight: 287.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16ClF2N3 |
|---|---|
| Molecular Weight | 287.73 g/mol |
| IUPAC Name | N-[[2-(2-fluoroethyl)pyrazol-3-yl]methyl]-1-(3-fluorophenyl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C13H15F2N3.ClH/c14-5-7-18-13(4-6-17-18)10-16-9-11-2-1-3-12(15)8-11;/h1-4,6,8,16H,5,7,9-10H2;1H |
| Standard InChI Key | XSYXERIAYQBWKQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)F)CNCC2=CC=NN2CCF.Cl |
Introduction
Chemical Structure and Molecular Properties
IUPAC Nomenclature and Structural Features
The systematic IUPAC name (3-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amine delineates its composition:
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A pyrazole ring substituted at position 1 with a 2-fluoroethyl group and at position 5 with an aminomethyl moiety.
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A 3-fluorobenzyl group linked to the amine nitrogen.
The molecular formula is C₁₃H₁₅F₂N₃, with a molecular weight of 263.28 g/mol. Key structural elements include:
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Fluorine atoms at the benzyl and ethyl positions, enhancing lipophilicity and metabolic stability .
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A pyrazole core, known for its role in modulating biological targets such as kinases and G protein-coupled receptors .
Table 1: Structural Comparison with Related Fluorinated Pyrazoles
Synthesis and Structural Modifications
Structural Optimization
Fluorine incorporation at the benzyl and ethyl positions is strategic:
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3-Fluorobenzyl: Enhances binding to aromatic pockets in enzyme active sites via π-π stacking .
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2-Fluoroethyl: Increases metabolic resistance by reducing oxidative dealkylation, a common degradation pathway for ethylamines .
Pharmacological Activity and Mechanisms
Kinase Inhibition
Fluorinated pyrazoles are prominent kinase inhibitors. For instance, RO3201195 (a p38 MAPK inhibitor) shares structural motifs with the target compound, exhibiting IC₅₀ values of 0.5 μM in tumor xenografts. The dual fluorine atoms in this compound may improve selectivity for fibroblast growth factor receptors (FGFRs), which are overexpressed in cancers .
Table 2: Antiproliferative Activity of Pyrazole Analogues
| Compound | Cancer Cell Line | IC₅₀ (μM) | Reference |
|---|---|---|---|
| CH5183284/Debio 1347 | FGFR-altered | 0.9 | |
| RO3201195 | Tumor xenografts | 0.5 | |
| 3-(3-Fluoro-2-methylphenyl)-1H-pyrazol-5-amine | SNB-19 | 51.88% growth inhibition |
Applications in Scientific Research
Drug Discovery
This compound’s fluorinated pyrazole scaffold aligns with trends in kinase inhibitor development. For example, FGFR inhibitors like Erdafitinib utilize similar pharmacophores for targeting urothelial carcinomas .
Radiopharmaceuticals
The fluorine-18 isotope (if incorporated) could enable positron emission tomography (PET) imaging, though this requires isotopic substitution during synthesis .
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